molecular formula C9H9N3 B1467819 2-(5-methyl-1H-pyrazol-1-yl)pyridine CAS No. 1207839-94-8

2-(5-methyl-1H-pyrazol-1-yl)pyridine

Cat. No. B1467819
M. Wt: 159.19 g/mol
InChI Key: COTNQJPITRTSCQ-UHFFFAOYSA-N
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Description

“2-(5-methyl-1H-pyrazol-1-yl)pyridine” is a chemical compound with the CAS Number: 938066-21-8 . It has a molecular weight of 159.19 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “2-(5-methyl-1H-pyrazol-1-yl)pyridine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Molecular Structure Analysis

The InChI code for “2-(5-methyl-1H-pyrazol-1-yl)pyridine” is 1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms in the molecule .


Chemical Reactions Analysis

Pyrazoles, including “2-(5-methyl-1H-pyrazol-1-yl)pyridine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“2-(5-methyl-1H-pyrazol-1-yl)pyridine” is a liquid at room temperature . It has a molecular weight of 159.19 . The compound is stored under an inert atmosphere at room temperature .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Pyrazole-based ligands, such as “2-(5-methyl-1H-pyrazol-1-yl)pyridine”, have shown excellent catalytic activities for the oxidation of catechol to o-quinone . This suggests that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Additionally, the increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest in developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

2-(5-methylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-5-7-11-12(8)9-4-2-3-6-10-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTNQJPITRTSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-pyrazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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